molecular formula C21H21N5O2 B298782 2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

Cat. No. B298782
M. Wt: 375.4 g/mol
InChI Key: SOXADIPSOHYRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, but its unexpected neurotoxic effects quickly drew the attention of researchers studying Parkinson's disease.

Mechanism of Action

MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP-induced Parkinson's disease in animal models closely mimics the human disease, with the hallmark loss of dopaminergic neurons in the substantia nigra and subsequent dopamine depletion in the striatum. In addition to the motor symptoms of Parkinson's disease, MPTP has also been shown to cause cognitive and behavioral deficits in animal models.

Advantages and Limitations for Lab Experiments

One major advantage of using MPTP to induce Parkinson's disease in animal models is that it closely mimics the human disease, allowing for the study of potential treatments and underlying mechanisms in a relevant model system. However, the use of MPTP in animal research also has several limitations, including the fact that it only selectively targets dopaminergic neurons in the substantia nigra and does not replicate the full range of symptoms seen in human Parkinson's disease.

Future Directions

Despite its limitations, MPTP-induced Parkinson's disease in animal models remains a valuable tool for studying the disease and developing potential treatments. Future research directions may include the development of more selective and targeted neurotoxins for use in animal models, as well as the use of alternative model systems such as induced pluripotent stem cells (iPSCs) derived from Parkinson's disease patients. Additionally, further research into the underlying mechanisms of MPTP-induced neurotoxicity may lead to the development of new treatments for Parkinson's disease.

Synthesis Methods

MPTP can be synthesized using a multi-step process involving the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with nitric acid and piperidine. The resulting compound is then reacted with 2,5-dimethyl-3-pyrroline-1-carboxaldehyde and malononitrile to yield MPTP.

Scientific Research Applications

MPTP has been widely used in scientific research to study the mechanisms underlying Parkinson's disease. The compound is able to selectively destroy dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. Animal models of Parkinson's disease induced by MPTP have been used to study the efficacy of potential treatments for the disease and to better understand the underlying neurobiology of the disease.

properties

Product Name

2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C21H21N5O2/c1-15-10-18(11-17(13-22)14-23)16(2)25(15)19-6-7-20(21(12-19)26(27)28)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

SOXADIPSOHYRLJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C#N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C#N

Origin of Product

United States

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